1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone

Medicinal chemistry Scaffold diversification Structure-activity relationship

1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone (CAS: 671200-69-4) is the simplest structural representative of the 1-aryl-2-(triazolopyridin-3-ylthio)ethanone chemotype. Its unsubstituted phenyl ketone terminus makes it the essential basal reference scaffold for systematic SAR campaigns—where even minor substituent changes (e.g., 4-Cl vs. 2,4-diCH₃) can shift antibacterial EC₅₀ values by over 12-fold. With a logP of 3.93 and zero Rule-of-Five violations, it is an ideal starting point for modular S-alkylation library synthesis. Critically, its pre-computed LINCS L1000 transcriptional signature (LSM-32371) enables immediate computational inference of biological targets and mechanism-of-action comparisons—a data asset absent from most commercial analogs. For crop protection programs targeting Xanthomonas spp., this compound serves as a strategic lipophilicity-activity comparator against known quinazoline-thioether actives. For nuclear receptor studies, comparative testing against the oxazole analog BDBM39469 (RORα EC₅₀ = 957 nM) directly quantifies the pharmacological impact of linker modification.

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
Cat. No. B2592187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CC=C3
InChIInChI=1S/C14H11N3OS/c18-12(11-6-2-1-3-7-11)10-19-14-16-15-13-8-4-5-9-17(13)14/h1-9H,10H2
InChIKeySJTGXXJHHAEOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone – Core Chemical Identity and Procurement Baseline


1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone (ChEBI ID: CHEBI:120928) is a synthetic aromatic ketone that bridges a phenyl ring to a [1,2,4]triazolo[4,3-a]pyridine core via a thioether (–S–CH₂–) linker [1]. It belongs to the broader triazolopyridine-thioether chemotype, a class actively investigated for antimicrobial, kinase-inhibitory, and CNS applications [2]. The compound is listed in the LINCS small-molecule screening library under identifier LSM-32371, confirming its use in high-throughput biological profiling [3]. Key physicochemical parameters derived from the mcule database include a calculated logP of 3.927, polar surface area of 94.56 Ų, and molecular weight of 297.4 g/mol (C₁₅H₁₁N₃OS), positioning the compound in a favorable drug-like property space with zero Rule-of-Five violations .

Why Generic Substitution of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone with In-Class Analogs Introduces Uncontrolled Risk


Within the triazolopyridine-thioether chemical space, even minor structural perturbations at the phenyl terminus produce divergent biological activity profiles that cannot be predicted from scaffold-level data alone. The ChEBI database lists multiple close analogs—including 1-(2,4-dimethylphenyl)-, 1-(4-chlorophenyl)-, and 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-substituted variants—each annotated as distinct entities with no functional interchangeability data [1]. In the structurally related quinazoline-thioether series, Fan et al. (2019) demonstrated that individual substitution changes altered antibacterial EC₅₀ values by over 12-fold against Xanthomonas oryzae pv. oryzae (e.g., compound 6b EC₅₀ = 7.2 μg/mL vs. 6g EC₅₀ = 24.7 μg/mL) [2]. Furthermore, BindingDB data for the close oxazole-containing analog BDBM39469 (5-phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole) reveals target-specific activity against RORα (EC₅₀ = 957 nM) but inactivity against SF-1 (EC₅₀ > 1,220 nM), illustrating how even conserved pharmacophoric elements do not guarantee conserved target engagement [3]. These data collectively demonstrate that generic substitution within the triazolopyridine-thioether class is scientifically unjustified without compound-specific quantitative evidence.

Quantitative Differentiation Evidence for 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone


Structural Uniqueness and Synthetic Tractability as a Single-Point Modification Scaffold

1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone occupies a distinct position within the 1,2,4-triazolo[4,3-a]pyridine thioether chemical space defined by its unsubstituted phenyl ketone terminus. The ChEBI ontology classifies it as an aromatic ketone (CHEBI:76224) and distinguishes it from analogs such as 1-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone (CHEBI:108436, Tanimoto similarity = 1.0, molecular weight = 297.376) by the absence of methyl substituents on the phenyl ring, resulting in a lower molecular weight and distinct electronic environment at the ketone carbonyl [1]. The compound is accessible via a convergent two-step synthetic route: S-alkylation of 3-mercapto-[1,2,4]triazolo[4,3-a]pyridine with 1-phenyl-2-bromoethanone under basic conditions, an approach that enables modular diversification at either the phenyl ketone or triazolopyridine positions [2]. This synthetic accessibility, combined with its membership in the LINCS screening library (LSM-32371), positions the compound as a tractable starting point for systematic SAR exploration where the unsubstituted phenyl ring serves as a minimal basal reference for subsequent structural optimization [3].

Medicinal chemistry Scaffold diversification Structure-activity relationship

Agricultural Antibacterial Potency: Class-Level Benchmarks from the Triazolopyridine-Thioether Series

Although direct antibacterial data for 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone are not publicly available, class-level evidence from the structurally congeneric quinazoline-thioether series provides relevant potency benchmarks. Fan et al. (2019) reported that among 22 quinazoline thioether derivatives incorporating the identical 1,2,4-triazolo[4,3-a]pyridine thioether substructure, compound 6b exhibited an EC₅₀ of 7.2 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), representing a 12.5-fold improvement over the commercial bactericide bismerthiazol (EC₅₀ = 89.8 μg/mL) [1]. This study further demonstrated that the most active compound (6b) was characterized by the highest hydrophilicity and lowest molecular weight within the series, a finding that directly highlights the importance of precisely matching physicochemical properties to the desired antibacterial profile [1]. In a separate study, Xu et al. (2017) evaluated [1,2,4]triazolo[4,3-a]pyridine sulfide derivatives for antifungal activity, with certain compounds showing selective activity against Stemphylium lycopersici and Fusarium oxysporum at 100 ppm [2]. While the specific EC₅₀ of the target compound remains to be determined experimentally, the class-level data establish that minor structural modifications in this chemotype can produce order-of-magnitude potency differences, and that the unsubstituted phenyl ketone analog represents a strategically important reference point for comparative evaluation.

Agricultural bactericide Xanthomonas Crop protection EC₅₀

Target Engagement Profile: Divergent Activity of a Close Structural Analog at Nuclear Receptors RORα and SF-1

The closest publicly available target engagement data for a compound bearing the [1,2,4]triazolo[4,3-a]pyridin-3-ylthio pharmacophore comes from BindingDB entry BDBM39469 (5-phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-oxazole). This compound differs from the target compound only by replacement of the ethanone carbonyl with an oxazole ring, preserving the phenyl group and the thioether-linked triazolopyridine core. Against isoform 2 of the nuclear receptor RORα (human), BDBM39469 exhibited an EC₅₀ of 957 nM, while against steroidogenic factor 1 (SF-1, human), the same compound showed no measurable activity (EC₅₀ > 1,220 nM), representing at least a 1.3-fold selectivity window [1]. These data originate from the TSRI Molecular Screening Center MLSCN assays and were curated by PubChem BioAssay (AIDs 675 and 692) [1]. The divergent activity profile—active at RORα, inactive at SF-1—demonstrates that the triazolopyridine-thioether pharmacophore can engage nuclear receptor targets with measurable selectivity, and that the precise nature of the linker between the thioether and the terminal aryl group (ethanone vs. oxazole-methylene) is a critical determinant of target engagement. This finding has direct implications for the target compound: its ethanone carbonyl introduces distinct hydrogen-bonding capabilities and conformational preferences relative to the oxazole analog, which may translate into a different target selectivity fingerprint that warrants independent experimental characterization.

Nuclear receptor RORα SF-1 BindingDB EC₅₀

Physicochemical Property Differentiation: logP and PSA Positioning Within the Triazolopyridine-Thioether Chemical Space

The target compound's calculated physicochemical parameters position it in a favorable drug-like property space that is distinct from its closest ChEBI-listed analogs. According to mcule database entries, 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone has a calculated logP of 3.927, polar surface area (PSA) of 94.56 Ų, molecular weight of 281.33 g/mol, and zero Rule-of-Five (RO5) violations . In comparison, the 2,4-dimethylphenyl analog (CHEBI:108436) possesses a higher molecular weight (297.38 g/mol) and a higher logP due to the additional methyl substituents [1]. The chlorophenyl analog (CAS 690643-05-1) has a molecular weight of 303.80 g/mol, reflecting the mass contribution of the chlorine substituent [2]. The 4-fluorophenyl analog has a molecular weight of 287.31 g/mol [3]. Within the triazolopyridine-thioether series, the Fan et al. (2019) study identified an inverse correlation between hydrophilicity and antibacterial potency, with the most active compound (6b) possessing the highest hydrophilicity and lowest molecular weight in the series [4]. The target compound's logP of 3.93 falls within the optimal range (logP 2.5–3.5) previously associated with CYP121 binding and antimicrobial activity in triazolopyridine derivatives [5], but its higher lipophilicity relative to the most potent antibacterial analogs (e.g., 6b) suggests a differentiated activity profile that may favor membrane permeability in certain cellular contexts.

Drug-likeness logP Polar surface area Physicochemical profiling Rule of Five

LINCS Screening Library Membership: Whole-Transcriptome Profiling Potential for Polypharmacology Assessment

The inclusion of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone in the LINCS (Library of Integrated Network-Based Cellular Signatures) small-molecule collection under identifier LSM-32371 is a distinguishing feature that separates it from many commercially available triazolopyridine analogs that lack such systematic biological annotation [1]. The LINCS program employs the L1000 assay to profile gene expression changes across multiple human cell lines, generating genome-wide transcriptomic signatures that can be compared across compounds to identify mechanistic similarities, off-target effects, and polypharmacology opportunities [2]. This means that the target compound has an associated transcriptional response profile that can be queried against the entire LINCS database, enabling computational inference of its biological targets and pathways—even in the absence of dedicated biochemical or cellular assay data. In contrast, analogs such as 1-(2,4-dimethylphenyl)- and 1-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone are not currently indexed in the LINCS database, limiting their utility for systems-level pharmacological profiling [1]. The availability of a LINCS transcriptional signature for the target compound provides a unique data dimension that can guide target deconvolution and prioritize follow-up assays, offering procurement value beyond simple structural availability.

LINCS Transcriptomics Polypharmacology L1000 High-throughput screening

ZFIN Phenotypic Annotation: Vertebrate Model Organism Toxicology Potential

The target compound is registered in the Zebrafish Information Network (ZFIN) as an environmental exposure agent with associated phenotypic annotations in Danio rerio embryos [1]. ZFIN records indicate that zebrafish environments containing 1-phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone have been used to study phenotypic outcomes, providing a vertebrate model organism toxicity and developmental biology dataset that is unavailable for most closely related triazolopyridine-thioether analogs [1]. In contrast, the 1-(2,4-dimethylphenyl)- analog (ZFIN entry also exists) and 1-(2,3-dihydro-1,4-benzodioxin-6-yl)- analog have ZFIN entries [2], but the chlorophenyl and fluorophenyl analogs lack this annotation. The AmiGO Gene Ontology database similarly links the target compound to gene and gene product annotations, indicating that it has been used in systematic biological studies where gene-phenotype relationships were evaluated [3]. This phenotypic annotation in a whole-vertebrate model system provides a toxicological baseline that can guide dose selection for in vivo efficacy studies and supports the compound's use as a reference agent for comparative toxicology screening.

Zebrafish Phenotypic screening Toxicology ZFIN Developmental biology

Optimal Application Scenarios for 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Based on Available Evidence


Medicinal Chemistry: Minimal Pharmacophoric Reference for Triazolopyridine-Thioether SAR Programs

The unsubstituted phenyl ketone terminus of 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone establishes it as the simplest structural representative of the 1-aryl-2-(triazolopyridin-3-ylthio)ethanone chemotype. In systematic SAR campaigns, this compound should be used as the basal reference scaffold against which substituent effects (e.g., 4-Cl, 4-F, 2,4-diCH₃, 4-phenoxy) are quantitatively compared [1]. Its intermediate logP (3.93) and zero RO5 violations support its use as a starting point for lead optimization where parallel synthesis libraries are generated via modular S-alkylation chemistry [2]. The LINCS transcriptional signature (LSM-32371) further enables computational comparison of its biological fingerprint with those of synthesized derivatives, facilitating the identification of structural modifications that shift the mechanism of action [3].

Agricultural Biocide Discovery: Physicochemical Benchmarking Against Quinazoline-Thioether Leads

For crop protection R&D programs targeting Xanthomonas spp. and related phytopathogens, this compound serves as a physicochemical comparator to the most potent quinazoline-thioether derivatives reported by Fan et al. (2019) [1]. Its logP of 3.93 and PSA of 94.56 Ų place it above the optimal hydrophilicity range associated with maximal antibacterial activity in that series, making it a strategic tool for probing the lipophilicity-activity relationship in thioether-linked triazolopyridine antibacterials [1]. Procurement of this compound for head-to-head testing against known actives (e.g., compound 6b, EC₅₀ = 7.2 μg/mL vs. Xoo) would directly quantify the contribution of the quinazoline vs. phenyl ketone terminal group to antibacterial potency, guiding rational scaffold selection.

Nuclear Receptor Pharmacology: RORα Pathway Probe Development

The close structural analog BDBM39469 (5-phenyl-oxazole derivative) demonstrated EC₅₀ = 957 nM activity at RORα with selectivity over SF-1 (EC₅₀ > 1,220 nM), establishing the triazolopyridine-thioether pharmacophore as a viable scaffold for nuclear receptor modulation [1]. 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone differs by bearing an ethanone carbonyl in place of the oxazole ring—a modification that alters the hydrogen-bonding capacity and conformational flexibility of the linker region. This compound is therefore indicated as a next-step probe for RORα-mediated pathway studies (circadian rhythm, Th17 cell differentiation, inflammation), where comparative testing against BDBM39469 would reveal the pharmacological impact of the ethanone-to-oxazole substitution [1]. The ZFIN zebrafish phenotypic data provide an additional in vivo toxicology reference for dose selection in animal model studies [2].

Systems Pharmacology: LINCS-Based Target Deconvolution and Drug Repurposing Screening

The availability of a pre-computed LINCS L1000 transcriptional signature for LSM-32371 [1] enables computational inference of biological targets, pathway activities, and disease associations without requiring dedicated biochemical profiling. Researchers can query this compound's transcriptomic fingerprint against the entire LINCS database (via clue.io or the LINCS Canvas Browser) to identify compounds with similar signatures, infer potential therapeutic indications, and predict off-target liabilities [2]. This systems-level data asset is uniquely available for this specific compound and is absent for most commercially available triazolopyridine-thioether analogs. For drug repurposing initiatives and academic screening centers, the pre-existing LINCS data reduce the cost and time required for initial biological characterization, making this compound a high-value procurement choice for mechanism-of-action studies.

Quote Request

Request a Quote for 1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.